3-(2-Fluorophenyl)-3-methylbutan-2-one
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Overview
Description
3-(2-Fluorophenyl)-3-methylbutan-2-one is an organic compound that belongs to the class of ketones It features a fluorine atom attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with 3-methylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification processes such as distillation and recrystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(2-Fluorophenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies investigating the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-3-methylbutan-2-one exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-3-methylbutan-2-one: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-3-methylbutan-2-one: Contains a bromine atom in place of fluorine.
3-(2-Iodophenyl)-3-methylbutan-2-one: Features an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorophenyl)-3-methylbutan-2-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs
Properties
Molecular Formula |
C11H13FO |
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Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8(13)11(2,3)9-6-4-5-7-10(9)12/h4-7H,1-3H3 |
InChI Key |
VLWNYZUHXXBGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC=CC=C1F |
Origin of Product |
United States |
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